molecular formula C19H15N7O3 B2817740 2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034349-24-9

2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2817740
CAS No.: 2034349-24-9
M. Wt: 389.375
InChI Key: YPGRWHYTLFHHQI-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel chemical entity designed for preclinical research and development. This compound features a complex molecular architecture that combines a benzo[d]isoxazole moiety, an acetamide linker, and a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazol group. The benzo[d]isoxazole scaffold is recognized as a privileged structure in medicinal chemistry and is found in various pharmaceutical compounds and impurities . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine core is a nitrogen-rich heterocyclic system of significant research interest, as similar scaffolds have been investigated as positive allosteric modulators for central nervous system targets, such as the metabotropic glutamate 2 (mGlu2) receptor . The presence of the 1,2,4-oxadiazole ring, a known bioisostere for ester and amide functionalities, is intended to optimize the compound's physicochemical properties and metabolic stability. This reagent is provided as a high-purity material for research applications exclusively, including but not limited to exploratory pharmacology, high-throughput screening, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own experiments to confirm the specific properties and activity profile of this compound.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3/c1-11-21-19(29-24-11)13-6-4-8-26-16(22-23-18(13)26)10-20-17(27)9-14-12-5-2-3-7-15(12)28-25-14/h2-8H,9-10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGRWHYTLFHHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Benzo[d]isoxazole : A bicyclic structure known for various biological activities.
  • Oxadiazole and Triazole Rings : These contribute to the compound's potential pharmacological effects.

Biological Activity Overview

Research indicates that compounds featuring benzo[d]isoxazole and related heterocycles often exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of benzo[d]isoxazole possess varying degrees of antimicrobial activity. For instance, a related study on benzoxazole derivatives indicated that some compounds exhibited notable antibacterial properties against Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MIC) demonstrating their effectiveness .

CompoundMIC (µg/mL)Activity
Compound A25Active against B. subtilis
Compound B50Active against E. coli
Compound C100Weakly active

Anticancer Activity

The anticancer potential of compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-acetamide has been documented extensively. For example, certain benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example:

  • Inhibition of DNA synthesis : Some derivatives may interfere with nucleic acid synthesis in bacteria or cancer cells.
  • Modulation of signaling pathways : Compounds may affect pathways such as apoptosis or cell cycle regulation.

Case Studies

  • Antibacterial Efficacy : A study conducted by Sato et al. (2001) evaluated a series of benzoxazole derivatives against various bacterial strains. The results indicated that certain modifications to the benzoxazole ring significantly enhanced antibacterial activity .
  • Cytotoxicity in Cancer Cells : Research published by Giordano et al. (2019) revealed that specific modifications to the benzo[d]isoxazole structure resulted in increased cytotoxicity against MCF-7 breast cancer cells. The study highlighted the importance of substituent placement on the benzene ring for enhancing activity .

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound vs. Compound 60 (): Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) shares the 1,2,4-oxadiazole and acetamide groups but replaces the triazolo pyridine with a benzo[b]oxazolo[3,4-d][1,4]oxazine.

Target Compound vs. 8d ():
Compound 8d (N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline) utilizes a simpler isoxazole-pyridine-aniline framework. The absence of fused triazolo or oxadiazole rings limits its π-π stacking and hydrogen-bonding capabilities, which are critical for high-affinity interactions in the target compound .

Bioactivity and Physicochemical Properties

Bioactivity (Inferred from Structural Analogues)

  • Compound 60: No explicit activity data, but benzo-oxazolo-oxazines are associated with CNS targets due to blood-brain barrier penetration .
  • 8d: Isoxazole-pyridine hybrids often exhibit antimicrobial or antiviral activity, though specific data is unavailable .

Physicochemical Properties

Property Target Compound Compound 60 8d
logP (Predicted) ~2.5 (moderate) ~2.0 (lower) ~3.1 (higher)
Solubility Moderate (polar oxadiazole) High (amide/oxazine) Low (trifluoromethoxy)
Metabolic Stability High (methyl oxadiazole) Moderate Low

The target compound’s 3-methyl-1,2,4-oxadiazole enhances metabolic resistance compared to 8d’s trifluoromethoxy group, which is prone to oxidative degradation .

Key Advantages of the Target Compound

  • Structural Rigidity: The fused triazolo pyridine ensures precise spatial orientation for target binding.
  • Dual Heterocycles: Combines benzo[d]isoxazole (lipophilic) with oxadiazole (polar), optimizing solubility and membrane permeability.
  • Synthetic Scalability: Despite complexity, modular coupling steps (e.g., Suzuki or Buchwald-Hartwig) allow systematic optimization .

Q & A

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina or Glide (Schrödinger) can model interactions between the compound’s oxadiazole group and catalytic residues (e.g., in PARP or EGFR kinases) .
  • Quantum Mechanical (QM) Calculations : Assess the electronic properties of the benzo[d]isoxazole ring using Gaussian09 to predict reactivity in electrophilic substitution reactions .
  • MD Simulations : GROMACS or AMBER can simulate binding dynamics over time, identifying conformational changes that affect potency .

How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?

Advanced Research Question

  • In Vitro ADME :
    • Solubility : Shake-flask method with PBS (pH 7.4) to measure aqueous solubility.
    • Plasma Stability : Incubate with human plasma (37°C) and monitor degradation via HPLC .
  • In Vivo PK : Administer the compound to rodent models and collect plasma samples at intervals. Use LC-MS/MS to calculate half-life (t½), Cmax, and AUC .
  • Toxicology Screening : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .

What comparative structural analysis methods are effective for SAR optimization?

Advanced Research Question

  • Fragment Replacement : Replace the 3-methyl-oxadiazole with 1,3,4-thiadiazole or 1,2,3-triazole groups to evaluate activity changes (see for analogous substitutions) .
  • Bioisosterism : Substitute the benzo[d]isoxazole with indole or benzothiophene to enhance metabolic stability while retaining π-stacking capacity .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to identify critical binding motifs. notes the utility of X-ray diffraction for triazolo-pyridine derivatives .

How can researchers address challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Process Chemistry : Optimize solvent volume (e.g., switch from DMF to ethanol for greener chemistry) and reduce column chromatography via telescoping steps .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
  • Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., identify genotoxic nitrosamines in oxadiazole-containing intermediates) .

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